Ethyl 4-bromo-3-hydroxybutanoate
Overview
Description
Ethyl 4-bromo-3-hydroxybutanoate is a chemical compound with the molecular formula C6H11BrO3 . It belongs to the class of esters and contains a bromine atom, a hydroxyl group, and an ethyl ester functional group. The compound’s systematic IUPAC name is ethyl (3S)-4-bromo-3-hydroxybutanoate .
Synthesis Analysis
The synthesis of ethyl 4-bromo-3-hydroxybutanoate involves the reaction between an appropriate alcohol (such as ethanol) and 4-bromo-3-hydroxybutanoic acid . The esterification process typically employs acid catalysis, resulting in the formation of the desired compound. Researchers have explored various synthetic routes to achieve high yields and enantiopurity .
Molecular Structure Analysis
The molecular structure of ethyl 4-bromo-3-hydroxybutanoate consists of a four-carbon backbone with a bromine atom attached to the third carbon and a hydroxyl group on the second carbon. The ethyl ester group is linked to the fourth carbon. The stereochemistry at the third carbon is specified as (3S) , indicating the absolute configuration of the chiral center .
Scientific Research Applications
Chemical Synthesis and Modifications
Ethyl 4-bromo-3-hydroxybutanoate serves as a versatile building block in chemical synthesis. It undergoes various acylation reactions to produce derivatives like ethyl 3-acetoxy-4-bromobutanoate and ethyl 4-bromo-3-(N-phenylcarbamoyloxy) butanoate. These reactions are pivotal in synthesizing a range of chemical compounds (Kato & Kimura, 1977).
Biocatalysis and Enantioselective Synthesis
Enantiomers of optically pure 4-bromo-3-hydroxybutanoate, important in the synthesis of biologically active compounds like statins, can be synthesized via biocatalysis. Candida antarctica lipase B (CAL-B) is used for the enantioselective alcoholysis of 4-Bromomethyl-β-lactone, leading to high enantioselectivity. This process highlights the importance of ethyl 4-bromo-3-hydroxybutanoate in pharmaceutical synthesis (Lim et al., 2013).
properties
IUPAC Name |
ethyl 4-bromo-3-hydroxybutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZRKZQHJNWBEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-3-hydroxybutanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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